molecular formula C10H13NO4S B3022670 Methyl 4-ethanesulfonamidobenzoate CAS No. 544451-83-4

Methyl 4-ethanesulfonamidobenzoate

Cat. No. B3022670
CAS RN: 544451-83-4
M. Wt: 243.28 g/mol
InChI Key: GIXRIPLLJYIGAL-UHFFFAOYSA-N
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Description

Methyl 4-ethanesulfonamidobenzoate is a compound that can be synthesized through various chemical reactions. It is related to a family of compounds that have been studied for their reactivity and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-ethanesulfonamidobenzoate often involves condensation reactions. For instance, methyl 2-(p-toluenesulfonamido)benzoate was prepared by condensing methyl 2-aminobenzoate with 4-methylbenzenesulfonyl chloride . Similarly, compounds like methyl 4-hydroxybenzoate have been synthesized from related precursors, indicating a common strategy of using condensation reactions for such molecules .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed using these methods, and its molecular structure was optimized using density functional theory (DFT) . The molecular structure of methyl 2-(p-toluenesulfonamido)benzoate was also determined from single-crystal X-ray diffraction data, revealing an intramolecular N—H⋯O hydrogen-bonding interaction .

Chemical Reactions Analysis

The reactivity of these compounds is a subject of interest. For instance, 4-Methyl-N-sulfinylbenzolsulfonamid is a highly reactive enophile, and its reactions with alkenes have been investigated to understand structure-reactivity correlations and regio- and stereospecificity . The study of hydrodesulfurization of 4-methyl-dibenzothiophene provides insights into the transformation mechanisms of alkyl-dibenzothiophenes, which is relevant for understanding the chemical behavior of methyl 4-ethanesulfonamidobenzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties . Methyl 4-hydroxybenzoate's properties were analyzed using computational calculations, and the experimental FT-IR spectrum was compared with computed vibrational spectra . The dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate was investigated for its physicochemical properties through MEP, FMOs, and Hirshfeld surfaces analysis .

Scientific Research Applications

Material Science and Chemical Properties

  • Crystal Structure and Computational Analysis : A study explored the crystal structure of methyl 4-hydroxybenzoate, also known as methyl paraben, revealing its molecular interactions and potential pharmaceutical applications. Computational methods, including Hartree Fock and Density Functional Theory, were used to understand its properties, indicating its utility in various applications due to its molecular determinants (Sharfalddin et al., 2020).

Analytical and Environmental Chemistry

  • Electrochemical Sensors : Research into the development of sensors for detecting methyl paraben has led to the creation of molecularly imprinted polymer sensors, demonstrating selective sensitivity and potential for monitoring environmental and pharmaceutical samples (Soysal, 2021).
  • Environmental Contaminants Extraction : Innovations in the extraction of benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples through microwave-assisted extraction techniques highlight the environmental impact of these compounds and the importance of monitoring their presence (Speltini et al., 2016).

Pharmacological and Biological Studies

  • Photodynamic Therapy : A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, shows high singlet oxygen quantum yield, indicating its potential use as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Advanced Chemical Synthesis

  • Reactivity and Synthesis : Studies on the kinetics and mechanisms of reactions involving methyl 4-hydroxybenzoate, including hydrolysis and ethanolysis, provide insights into synthetic pathways and chemical transformations relevant to pharmaceutical and cosmetic industries (Tjahjono et al., 2011).

Safety and Hazards

  • Hazard Statements : Methyl 4-ethanesulfonamidobenzoate is classified as a Warning substance. Specific hazards include:
    • H335 : May cause respiratory irritation .
  • Precautionary Statements : Handling precautions include avoiding inhalation of dust or vapor, wearing protective gloves and eye/face protection, and ensuring proper ventilation .

properties

IUPAC Name

methyl 4-(ethylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-8(5-7-9)10(12)15-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXRIPLLJYIGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethanesulfonamidobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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